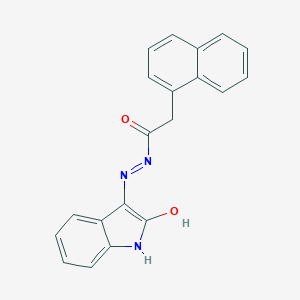![molecular formula C17H10Cl2N4O5 B391400 (1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B391400.png)
(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin is a complex organic compound with the molecular formula C17H10Cl2N4O5 This compound is characterized by the presence of dichlorophenyl and dinitrophenyl groups attached to a furan ring through a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2,4-dinitrophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted hydrazones and other derivatives.
Applications De Recherche Scientifique
N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The presence of dichlorophenyl and dinitrophenyl groups enhances its binding affinity to specific targets, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dinitro-phenyl)-N’-(5-m-tolyl-furan-2-ylmethylene)-hydrazine
- N-(5-(4-Chloro-phenyl)-furan-2-ylmethylene)-N’-phenyl-hydrazine
- N-(5-(2-Nitro-phenyl)-furan-2-ylmethylene)-N’-phenyl-hydrazine
Uniqueness
N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin is unique due to the presence of both dichlorophenyl and dinitrophenyl groups, which impart distinct chemical and biological properties. These groups enhance its reactivity and binding affinity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H10Cl2N4O5 |
|---|---|
Poids moléculaire |
421.2g/mol |
Nom IUPAC |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H10Cl2N4O5/c18-13-4-1-10(7-14(13)19)17-6-3-12(28-17)9-20-21-15-5-2-11(22(24)25)8-16(15)23(26)27/h1-9,21H/b20-9+ |
Clé InChI |
ZQAGPGGDUPBPPM-AWQFTUOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl |
SMILES isomérique |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B391318.png)
![1-(2,4-dimethylbenzoyl)-2-(1-naphthyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391320.png)
![2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-chromene-3-carbonitrile](/img/structure/B391321.png)
![2-{2,4-dinitrophenyl}-N'-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)acetohydrazide](/img/structure/B391324.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B391327.png)
![N'-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-methylpropanohydrazide](/img/structure/B391329.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-{2-nitrophenoxy}acetohydrazide](/img/structure/B391333.png)
![N'-[1-(4-ethylphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B391337.png)
![6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B391338.png)
![N'-[2-(2-benzylphenoxy)ethyl]-N-(2-methylphenyl)carbamimidothioic acid](/img/structure/B391339.png)
![2-(Hexyloxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B391340.png)

![N'-[1-(2,5-dimethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B391344.png)

